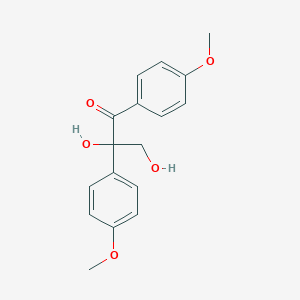![molecular formula C11H17Cl2NO2 B14703712 2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride CAS No. 15257-71-3](/img/structure/B14703712.png)
2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride is a chemical compound with a complex structure. It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and an ethanamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional steps such as solvent extraction and distillation to further purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted compounds.
Scientific Research Applications
2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
- 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
- 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-chloro-N-(3,5-dimethylphenyl)acetamide
Uniqueness
2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of both chloro and dimethoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
15257-71-3 |
|---|---|
Molecular Formula |
C11H17Cl2NO2 |
Molecular Weight |
266.16 g/mol |
IUPAC Name |
2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H16ClNO2.ClH/c1-14-10-5-9(8-13-4-3-12)6-11(7-10)15-2;/h5-7,13H,3-4,8H2,1-2H3;1H |
InChI Key |
DOPQJYQHSDHZLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCCCl)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


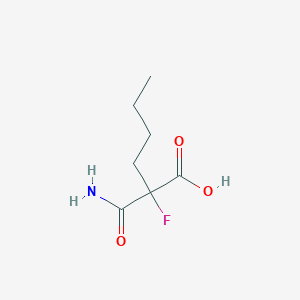
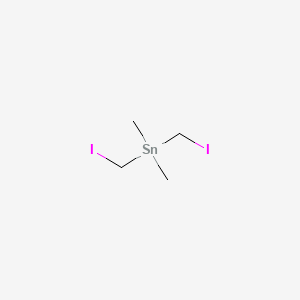
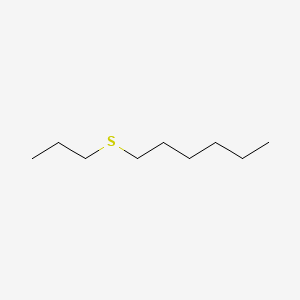

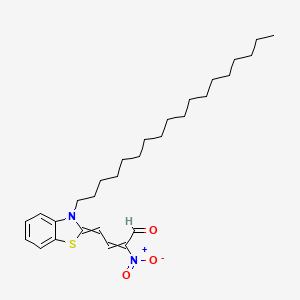

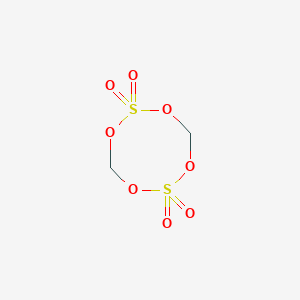
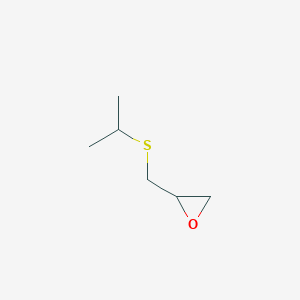


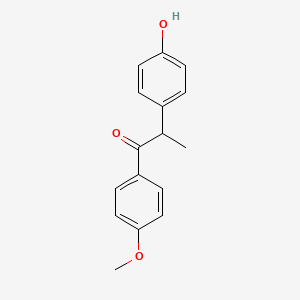
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)
